4-F-2-MePhMgBr reacts with carbonyl compounds (aldehydes, ketones, esters, etc.) through nucleophilic addition. This reaction forms a new carbon-carbon bond and introduces a new carbon chain with the 4-fluoro-2-methylphenyl group to the carbonyl molecule. PubChem: This reaction is a fundamental step in the synthesis of various organic molecules, including alcohols, phenols, and ketones.
-F-2-MePhMgBr can participate in aromatic nucleophilic substitution reactions. Under specific conditions, it can displace electrophilic groups (e.g., halogens) on aromatic rings, incorporating the 4-fluoro-2-methylphenyl group into the aromatic molecule. ScienceDirect This strategy allows for the introduction of the fluoro-methylphenyl moiety into complex aromatic structures.
4-Fluoro-2-methylphenylmagnesium bromide is an organometallic compound with the molecular formula CHBrFMg and a molecular weight of approximately 213.33 g/mol. It consists of a magnesium atom bonded to a 4-fluoro-2-methylphenyl group and a bromide ion, making it a member of the Grignard reagent family, which is widely utilized in organic synthesis due to its nucleophilic properties . The compound is typically encountered as a solution in solvents like tetrahydrofuran or 2-methyltetrahydrofuran, where it exhibits significant reactivity towards electrophiles .
The synthesis of 4-fluoro-2-methylphenylmagnesium bromide typically involves:
4-Fluoro-2-methylphenylmagnesium bromide finds applications in:
Interaction studies involving 4-fluoro-2-methylphenylmagnesium bromide primarily focus on its reactivity with various electrophiles. These studies help elucidate its potential as a synthetic building block in organic chemistry. Additionally, research into its interactions with biological systems may provide insights into its pharmacological potential and toxicity profiles .
Several compounds share structural similarities with 4-fluoro-2-methylphenylmagnesium bromide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluorophenylmagnesium bromide | CHBrFMg | Lacks the methyl group, affecting reactivity. |
3-Fluoro-2-methylphenylmagnesium bromide | CHBrFMg | Different fluorine position alters electronic properties. |
4-Chloro-2-methylphenylmagnesium bromide | CHClMgBr | Chlorine instead of fluorine changes reactivity and stability. |
The presence of both fluorine and the methyl group at specific positions on the phenyl ring contributes to the unique reactivity profile of 4-fluoro-2-methylphenylmagnesium bromide compared to its analogs. The fluorine atom enhances electrophilicity while the methyl group provides steric hindrance, influencing how this compound interacts with other reagents in synthetic pathways .
Flammable;Corrosive